molecular formula C9H6BrNO3 B6257033 methyl 5-bromo-2-isocyanatobenzoate CAS No. 1360894-36-5

methyl 5-bromo-2-isocyanatobenzoate

Cat. No.: B6257033
CAS No.: 1360894-36-5
M. Wt: 256.05 g/mol
InChI Key: GYFYRLGOQRISAI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an isocyanate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-isocyanatobenzoate typically involves a multi-step organic synthesis process. One common method starts with the bromination of methyl 2-aminobenzoate to introduce the bromine atom at the 5-position. This is followed by the conversion of the amino group to an isocyanate group using phosgene or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-isocyanatobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Isocyanate reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Isocyanate reactions: Reactions with amines or alcohols are usually performed at room temperature or slightly elevated temperatures in the presence of a catalyst or under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido derivatives or thiocyanate derivatives.

    Isocyanate reactions: Products include ureas and carbamates, depending on the reactants.

Scientific Research Applications

Methyl 5-bromo-2-isocyanatobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-isocyanatobenzoate primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. These reactions are often used to modify biomolecules or create new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-iodobenzoate: Similar structure but with an iodine atom instead of an isocyanate group.

    Methyl 2-isocyanatobenzoate: Lacks the bromine atom at the 5-position.

    Methyl 5-bromo-2-nitrobenzoate: Contains a nitro group instead of an isocyanate group.

Uniqueness

Methyl 5-bromo-2-isocyanatobenzoate is unique due to the presence of both a bromine atom and an isocyanate group on the benzoate ring.

Properties

CAS No.

1360894-36-5

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 5-bromo-2-isocyanatobenzoate

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)7-4-6(10)2-3-8(7)11-5-12/h2-4H,1H3

InChI Key

GYFYRLGOQRISAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N=C=O

Purity

95

Origin of Product

United States

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